2,3,5-Trifluoro-L-tyrosine
Description
2,3,5-Trifluoro-L-tyrosine is a fluorinated derivative of the canonical amino acid L-tyrosine. Its structure features three fluorine atoms substituted at the 2-, 3-, and 5-positions of the aromatic phenyl ring (Figure 1). This modification significantly alters its physicochemical properties, including electron density, redox behavior, and interactions with biological systems. Fluorination at these positions enhances stability against enzymatic degradation and modulates its electrochemical activity, making it valuable in studies of radical-mediated processes and enzyme inhibition .
Molecular Formula: C₉H₇F₃NO₃ Average Mass: 253.15 g/mol (monoisotopic mass: 253.036 g/mol) .
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3,5-trifluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-4-1-3(2-5(13)9(15)16)6(11)7(12)8(4)14/h1,5,14H,2,13H2,(H,15,16)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJOGVIKYBGMRE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)O)F)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C(=C1F)O)F)F)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20775501 | |
| Record name | 2,3,5-Trifluoro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20775501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182756-60-1 | |
| Record name | 2,3,5-Trifluoro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20775501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-L-tyrosine typically involves the introduction of fluorine atoms into the tyrosine molecule. One common method is the direct fluorination of L-tyrosine using electrophilic fluorinating agents. Another approach involves the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoro-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinonoid intermediates.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various derivatives with modified functional groups.
Scientific Research Applications
2,3,5-Trifluoro-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be incorporated into proteins to study the effects of fluorination on protein structure and function.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-L-tyrosine involves its interaction with specific molecular targetsFor example, fluorinated tyrosine derivatives can target enzymes like tyrosine kinases, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues of Fluorinated Tyrosines
Fluorinated tyrosine derivatives are widely studied for their electronic and biochemical properties. Below is a comparative analysis of 2,3,5-Trifluoro-L-tyrosine with key analogues:
Table 1: Structural and Electrochemical Comparison
Key Findings from Comparative Studies
The position and number of fluorine atoms influence redox properties. Difluoro and trifluoro derivatives show progressive stabilization of radical species compared to mono- or non-fluorinated analogues .
Enzyme Inhibition: The trifluoro substitution in this compound enhances its ability to inhibit tyrosine hydroxylase and other oxidoreductases, attributed to steric hindrance and electronic effects .
Stability and Metabolism :
- Fluorination increases resistance to enzymatic dehalogenation compared to iodinated or brominated tyrosines. For instance, this compound is more stable in vivo than 3-Nitro-L-tyrosine, which undergoes rapid nitration/nitrosylation .
Biological Activity
2,3,5-Trifluoro-L-tyrosine (TFY) is a fluorinated derivative of the amino acid tyrosine, notable for its unique chemical structure that incorporates three fluorine atoms. This modification significantly enhances its biological activity and stability compared to non-fluorinated counterparts. The presence of fluorine atoms alters the compound's interactions with enzymes and receptors, making it a valuable tool in biochemical research and potential therapeutic applications.
The introduction of fluorine into organic molecules can lead to increased lipophilicity and metabolic stability. The specific arrangement of the fluorine atoms in TFY contributes to its distinct reactivity and binding properties. This section summarizes the key chemical characteristics of TFY:
| Property | Description |
|---|---|
| Molecular Formula | C9H8F3N1O3 |
| Molecular Weight | 221.16 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
| Stability | Enhanced stability due to fluorination |
The biological activity of TFY is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in metabolic pathways. Fluorinated amino acids like TFY can modulate enzyme activity, influencing cellular signaling and metabolic processes. Notably, TFY has been shown to affect tyrosine kinases, which are crucial in cell signaling pathways related to growth and differentiation.
Biological Activity Studies
Research has demonstrated several biological activities associated with TFY, including:
- Enzyme Modulation : TFY has been shown to inhibit certain tyrosine kinases, impacting downstream signaling pathways that regulate cell proliferation and survival .
- Antioxidant Properties : The compound exhibits radical scavenging activity due to the presence of phenolic moieties, which can mitigate oxidative stress in cellular environments .
- Neurotransmitter Regulation : Studies indicate that TFY influences neurotransmitter metabolism by altering the levels of key metabolites such as dopamine and serotonin .
Case Study 1: Enzyme Inhibition
A study investigated the effects of TFY on tyrosine hydroxylase (TH), an enzyme critical for dopamine synthesis. Results showed that TFY inhibited TH activity, leading to decreased dopamine production in model organisms. This suggests potential implications for neurological conditions where dopamine levels are disrupted.
Case Study 2: Antioxidant Effects
In a controlled experiment using Saccharomyces cerevisiae as a model organism, TFY was administered to assess its antioxidant capacity. The results indicated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls, highlighting its potential as a protective agent against oxidative stress .
Comparison with Related Compounds
TFY can be compared with other fluorinated tyrosine derivatives to understand its unique properties and applications:
| Compound | Number of Fluorines | Biological Activity |
|---|---|---|
| 3-Fluoro-L-tyrosine | 1 | Moderate enzyme inhibition |
| 3,5-Difluoro-L-tyrosine | 2 | Enhanced antioxidant properties |
| This compound | 3 | Strong enzyme modulation & antioxidant |
Applications in Research and Medicine
The unique properties of TFY make it suitable for various applications:
- Protein Engineering : Incorporating TFY into proteins allows researchers to study the effects of fluorination on protein structure and function.
- Drug Development : Due to its enhanced stability and bioactivity, TFY is being explored as a scaffold for developing novel therapeutic agents targeting diseases related to tyrosine metabolism.
- Material Science : The compound's stability may also lend itself to applications in creating advanced materials with specific functional properties .
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the redox properties of 2,3,5-Trifluoro-L-tyrosine, and how do they compare to unmodified tyrosine?
- Methodological Answer : Cyclic voltammetry (CV) and pulse radiolysis are primary techniques for determining redox potentials. CV measures electron transfer kinetics by applying a voltage sweep to the compound in solution, while pulse radiolysis generates transient radicals to study their stability. For this compound, CV reveals a lower electrode potential (E°′) compared to unmodified tyrosine due to fluorine's electron-withdrawing effects stabilizing the radical intermediate. Fluorination at positions 2, 3, and 5 reduces the radical's oxidation propensity, as shown in studies comparing N-acetylated derivatives .
Q. How does fluorination at positions 2, 3, and 5 affect tyrosine's solubility in aqueous buffers, and what protocols optimize its use in enzymatic assays?
- Methodological Answer : Fluorination increases hydrophobicity, reducing aqueous solubility. To mitigate this, dissolve this compound in dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) before adding to buffered solutions (e.g., phosphate buffer, pH 7.4). Sonication or gentle heating (≤40°C) aids dissolution. For enzyme assays (e.g., tyrosine phosphatases), maintain low organic solvent concentrations to avoid denaturation. Pre-test solvent compatibility with control reactions .
Q. What spectroscopic techniques are used to confirm the purity and structure of synthesized this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms fluorine substitution patterns and stereochemistry. High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) assesses purity. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight. For example, ¹⁹F NMR peaks for this compound appear as distinct singlets in deuterated solvents like DMSO-d₆ .
Advanced Research Questions
Q. How does this compound's fluorination pattern influence its recognition by tyrosine kinases or phosphatases compared to mono- or di-fluorinated analogs?
- Methodological Answer : Fluorine's steric and electronic effects alter binding kinetics. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for kinases (e.g., Src) or phosphatases (e.g., PTP1B). Competitive inhibition assays with fluorogenic substrates (e.g., p-nitrophenyl phosphate) quantify IC₅₀ values. Studies show that trifluorination reduces substrate activity in PTPs due to steric hindrance and disrupted hydrogen bonding, unlike 3,5-difluoro derivatives .
Q. What synthetic strategies improve the yield of this compound while minimizing racemization?
- Methodological Answer : Opt for solid-phase peptide synthesis (SPPS) with Fmoc-protected trifluorotyrosine derivatives to preserve chirality. Alternatively, direct electrophilic fluorination of L-tyrosine using Selectfluor™ in acidic conditions (pH 3–4) at 0–4°C minimizes racemization. Purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient). Yields >60% are achievable with optimized reaction times (≤2 hr) .
Q. How do computational models explain the thermodynamic stability of the this compound radical compared to non-fluorinated tyrosine?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) show that fluorine's inductive effects delocalize the radical electron via mesomeric stabilization across the aromatic ring. This lowers the radical’s Gibbs free energy (ΔG), making it more stable but less reactive. Comparative studies with 3-nitrotyrosine highlight fluorine’s unique role in balancing radical stability and redox activity .
Q. What experimental controls are critical when studying this compound in cell culture to distinguish its effects from endogenous tyrosine?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or ³H) to track uptake and incorporation into proteins. Include controls with:
- Unmodified tyrosine to baseline endogenous activity.
- Fluorinated analogs (e.g., 3,5-difluoro-L-tyrosine) to isolate position-specific effects.
- Competitive inhibitors (e.g., orthovanadate for phosphatases) to confirm target specificity. Ensure media lacks competing tyrosine sources .
Data Contradiction & Validation
Q. How can researchers reconcile discrepancies in reported enzyme inhibition constants (Ki) for this compound across studies?
- Methodological Answer : Variability often arises from buffer conditions (e.g., ionic strength, divalent cations) or enzyme sources (recombinant vs. native). Standardize assays using:
- Identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).
- Enzyme pre-treated with reducing agents to maintain active-site cysteine/thiol integrity.
- Internal standards (e.g., para-nitrophenol for phosphatases) to normalize activity measurements. Meta-analysis of kinetic data using tools like Prism or R can identify outlier conditions .
Research Design Considerations
Q. What statistical approaches are recommended for dose-response studies involving this compound in biological systems?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For high-throughput screens, apply Z-factor validation to ensure assay robustness. Power analysis (α = 0.05, β = 0.2) determines sample size. Replicate experiments ≥3 times to account for biological variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
